

The Origin of Celesticetin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Celesticetin*

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Abstract

Celesticetin is a lincosamide antibiotic naturally produced by the soil-dwelling bacterium *Streptomyces caelestis*. As a member of the lincosamide class, which includes the clinically important antibiotic lincomycin, **celesticetin** has garnered interest for its antimicrobial properties and unique structural features. This technical guide provides a comprehensive overview of the origin of **celesticetin**, detailing its discovery, the producing microorganism, its physicochemical properties, and its antimicrobial activity. A significant focus is placed on the elucidation of its complex biosynthetic pathway, including the key enzymes and genetic machinery involved. Furthermore, this document outlines detailed experimental protocols for the fermentation of *Streptomyces caelestis*, the extraction and purification of **celesticetin**, and the in vitro reconstitution of its biosynthetic pathway, offering valuable insights for researchers in natural product chemistry, microbiology, and drug development.

Introduction

Lincosamide antibiotics are a class of antimicrobial agents characterized by an amino acid linked to a sugar moiety. **Celesticetin**, a prominent member of this family, is distinguished by the presence of a salicyl group. It is produced by the Gram-positive, filamentous bacterium *Streptomyces caelestis*[1]. The antibiotic exhibits activity primarily against Gram-positive bacteria by inhibiting protein synthesis through binding to the 50S ribosomal subunit. The unique structural and biological properties of **celesticetin**, coupled with the potential for

biosynthetic engineering to create novel derivatives, make it a subject of ongoing research interest.

Physicochemical Properties of Celesticetin

A comprehensive understanding of the physicochemical properties of **celesticetin** is crucial for its extraction, purification, formulation, and development as a potential therapeutic agent.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₆ N ₂ O ₉ S	[2]
Molecular Weight	528.62 g/mol	[2]
Appearance	Crystalline solid	
Melting Point	148-150 °C	
Optical Rotation	[α] _D +124° (c 1, CHCl ₃)	
Solubility	Soluble in methanol, ethanol, acetone, chloroform; Slightly soluble in water	[3]
UV λ _{max} (in ethanol)	242 nm, 305 nm	

Antimicrobial Spectrum

Celesticetin demonstrates a targeted spectrum of activity, primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **celesticetin** against a selection of clinically relevant bacterial strains.

Bacterial Strain	Gram Stain	MIC (µg/mL)	Reference
Staphylococcus aureus	Positive	0.1 - 1.0	[4]
Streptococcus pyogenes	Positive	0.05 - 0.5	
Bacillus subtilis	Positive	0.2 - 1.5	
Escherichia coli	Negative	>100	
Pseudomonas aeruginosa	Negative	>100	

Biosynthesis of Celesticetin

The biosynthesis of **celesticetin** is a complex process orchestrated by a dedicated gene cluster (ccb) in *Streptomyces caelestis*. This pathway shares significant homology with the lincomycin (lmb) biosynthetic pathway, diverging at a key step to produce the unique structural features of **celesticetin**.

The Celesticetin Biosynthetic Gene Cluster

The ccb gene cluster contains a suite of genes encoding enzymes responsible for the synthesis of the two main components of **celesticetin**: the amino acid moiety (propylproline) and the amino-octose sugar (lincosamide), as well as the attachment of the characteristic salicyl group.

Key Enzymatic Steps and Intermediates

The biosynthetic pathway involves a series of enzymatic reactions, including transamination, condensation, methylation, and acylation. A pivotal step that differentiates **celesticetin** biosynthesis from that of lincomycin is the action of the pyridoxal-5'-phosphate (PLP)-dependent enzyme CcbF. While its homolog in the lincomycin pathway, LmbF, catalyzes a β -elimination reaction, CcbF catalyzes a decarboxylation-coupled oxidative deamination, leading to the formation of a two-carbon aldehyde side chain. This side chain is subsequently reduced by an oxidoreductase, Ccb5, to a hydroxyl group, forming the intermediate desalicetin. The final

step involves the attachment of salicylic acid, a reaction catalyzed by the acyl-CoA ligase Ccb2 and the acyltransferase Ccb1.



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Simplified overview of the **Celesticetin** biosynthetic pathway.

Experimental Protocols

Fermentation of *Streptomyces caelestis* for Celesticetin Production

This protocol outlines the submerged fermentation process for the production of **celesticetin** by *Streptomyces caelestis*.

1. Inoculum Preparation:

- Aseptically transfer a loopful of *S. caelestis* spores from a mature agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
- Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

2. Production Fermentation:

- Inoculate a 2 L production fermenter containing 1 L of production medium with 5-10% (v/v) of the seed culture. A typical production medium consists of (g/L): glucose 20, soybean meal 15, yeast extract 5, CaCO₃ 2, and trace elements.

- Maintain the fermentation at 28-30°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 300-400 rpm.
- Monitor the pH and maintain it between 6.8 and 7.2.
- The fermentation is typically carried out for 7-10 days.

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Workflow for the fermentation of *S. caelestis*.

Extraction and Purification of Celesticetin

The following protocol details the extraction and purification of **celesticetin** from the fermentation broth.

1. Extraction:

- Separate the mycelium from the fermentation broth by centrifugation or filtration.
- Adjust the pH of the supernatant to 8.0-8.5 with a suitable base (e.g., NaOH).
- Extract the **celesticetin** from the aqueous phase using an organic solvent such as ethyl acetate or chloroform (3 x 0.5 L).
- Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

2. Purification:

- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
- Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
- Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
- Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Pool the fractions containing pure **celesticetin** and evaporate the solvent to yield the crystalline product.

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Workflow for the extraction and purification of **Celesticetin**.

In Vitro Reconstitution of the Final Biosynthetic Step

This protocol describes the in vitro reconstitution of the final step in **celesticetin** biosynthesis: the attachment of salicylic acid to desalicetin.

1. Protein Expression and Purification:

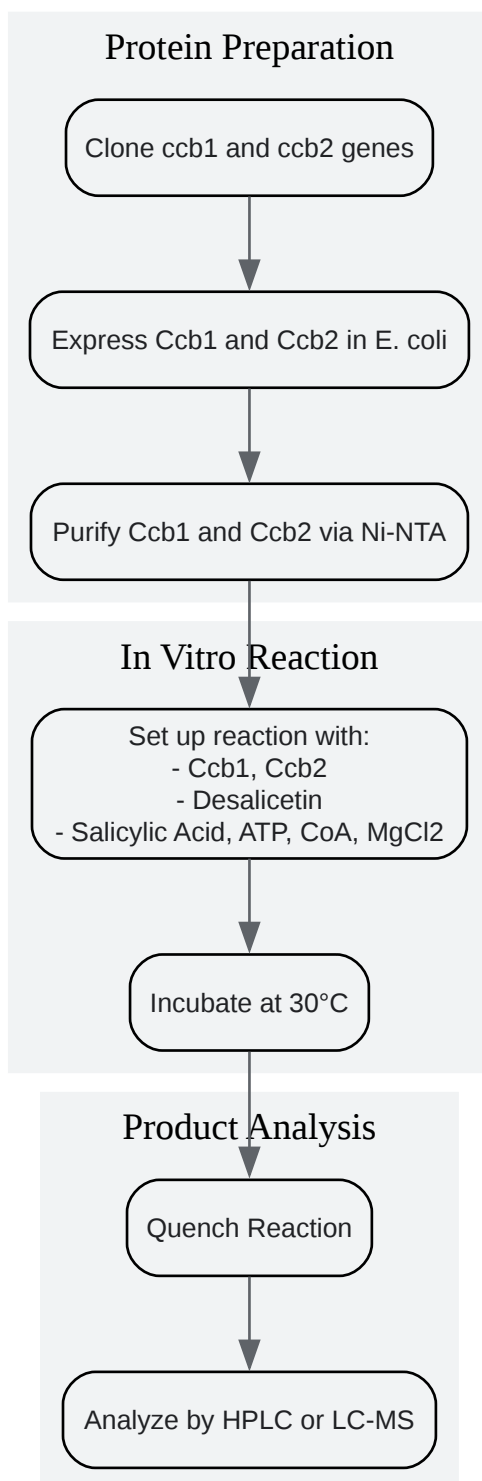
- Clone the genes encoding Ccb1 and Ccb2 into suitable expression vectors (e.g., pET vectors) and transform into an E. coli expression host (e.g., BL21(DE3)).
- Induce protein expression with IPTG and purify the His-tagged proteins using Ni-NTA affinity chromatography.

2. In Vitro Reaction:

- Set up the reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing:
- Purified Ccb1 and Ccb2 enzymes
- Desalicetin (substrate)
- Salicylic acid
- ATP
- Coenzyme A (CoA)
- MgCl₂
- Incubate the reaction at 30°C for 2-4 hours.

3. Product Analysis:

- Quench the reaction by adding an organic solvent (e.g., methanol or acetonitrile).
- Analyze the reaction mixture for the formation of **celesticetin** using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).



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Workflow for the in vitro reconstitution of the final step of **Celesticetin** biosynthesis.

Conclusion

Celesticetin remains a fascinating natural product with significant potential for further research and development. Its origin in *Streptomyces caelestis* and its intricate biosynthetic pathway provide a rich platform for scientific exploration. The detailed technical information and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers aiming to unravel the complexities of **celesticetin**, explore its therapeutic potential, and harness the power of its biosynthetic machinery for the creation of novel antimicrobial agents. The continued investigation into **celesticetin** and other lincosamides is crucial in the ongoing battle against antimicrobial resistance.

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